(+)-beta-Caryophyllene

Description

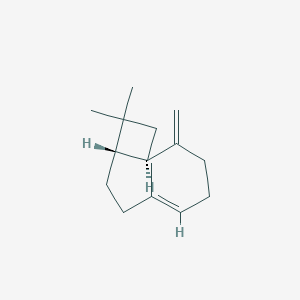

Structure

3D Structure

Properties

IUPAC Name |

4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNUFJAVOOONJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=C)C2CC(C2CC1)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859143 | |

| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Caryophyllene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12777 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

264 to 266 °F at 14 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | beta-Caryophyllene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

87-44-5, 13877-93-5 | |

| Record name | BETA-CARYOPHYLLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caryophyllene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of + Beta Caryophyllene

Precursor Pathways in Organisms

The universal precursors for all terpenoids, including (+)-β-caryophyllene, are the five-carbon isomers Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). mdpi.commdpi.com In nature, two primary and independent biochemical pathways are responsible for synthesizing these fundamental building blocks: the Mevalonate (MVA) pathway and the 1-Deoxy-D-xylulose 5-Phosphate (DXP) pathway, also known as the Methylerythritol Phosphate (MEP) pathway. mdpi.commdpi.commdpi.com

The direct precursor for the synthesis of all sesquiterpenoids is Farnesyl Pyrophosphate (FPP), a 15-carbon isoprenoid. researchgate.netacs.org FPP is formed through the sequential head-to-tail condensation of IPP and DMAPP units. mdpi.com The process is catalyzed by prenyltransferase enzymes. First, Geranyl Diphosphate (GPP) synthase catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the 10-carbon intermediate, Geranyl Pyrophosphate (GPP). mdpi.commdpi.com Subsequently, Farnesyl Diphosphate Synthase (FPPS) catalyzes the addition of another IPP molecule to GPP, resulting in the formation of FPP. mdpi.com This C15 intermediate stands at a critical branch point, leading to the biosynthesis of thousands of compounds, including sesquiterpenes, sterols, and carotenoids. mdpi.comwikipedia.org

The Mevalonate (MVA) pathway is a vital metabolic route for the production of IPP and DMAPP. wikipedia.org Primarily operating in the cytosol of eukaryotes, archaea, and some bacteria, this pathway begins with Acetyl-CoA. researchgate.netwikipedia.org Two molecules of Acetyl-CoA are condensed to form Acetoacetyl-CoA, which then condenses with a third molecule of Acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase. mdpi.com Following a series of two phosphorylation steps and a final decarboxylation, mevalonate is converted into IPP. mdpi.comwikipedia.org An isomerase enzyme, Isopentenyl Diphosphate Isomerase (IDI), then interconverts IPP and DMAPP, providing the necessary ratio of these precursors for downstream synthesis. mdpi.com The MVA pathway is generally responsible for supplying the precursors for the synthesis of sesquiterpenes, triterpenes, and sterols. researchgate.net

The 1-Deoxy-D-xylulose 5-Phosphate (DXP) pathway, also known as the MEP pathway, represents an alternative, mevalonate-independent route for IPP and DMAPP synthesis. mdpi.comnih.gov This pathway is typically found in plant plastids, green algae, and the majority of bacterial species. researchgate.netnih.gov It initiates with the condensation of Pyruvate and Glyceraldehyde 3-Phosphate (G3P), catalyzed by DXP synthase (DXS), to form 1-deoxy-D-xylulose 5-phosphate (DXP). mdpi.comresearchgate.net DXP is then reduced and rearranged by DXP reductoisomerase (DXR) to yield 2-C-methyl-D-erythritol 4-phosphate (MEP). mdpi.comnih.gov Through several subsequent enzymatic steps, MEP is ultimately converted into both IPP and DMAPP. mdpi.com In plants, this plastidial pathway is the primary source of precursors for monoterpenes, diterpenes, and carotenoids. researchgate.netnih.gov

Table 1: Comparison of MVA and DXP Pathways

| Feature | Mevalonate (MVA) Pathway | 1-Deoxy-D-xylulose 5-Phosphate (DXP) Pathway |

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-Phosphate |

| Cellular Location | Cytosol (in eukaryotes) | Plastids (in plants), Bacteria |

| Key Intermediate | Mevalonic Acid | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| Primary Products | Sesquiterpenes, Triterpenes, Sterols | Monoterpenes, Diterpenes, Carotenoids |

Enzymatic Catalysis in (+)-beta-Caryophyllene Production

Once the C15 precursor, Farnesyl Pyrophosphate (FPP), is synthesized, its transformation into the diverse array of sesquiterpene structures is orchestrated by a class of enzymes known as terpene synthases (TPSs).

The final and definitive step in the biosynthesis of (+)-β-caryophyllene is catalyzed by the enzyme (+)-β-caryophyllene synthase (CPS), a member of the terpene synthase family. acs.orgwikipedia.org This enzyme specifically acts on the substrate (E,E)-Farnesyl Pyrophosphate (FPP). mdpi.com The catalytic mechanism involves the ionization of FPP by cleaving the diphosphate group, which generates a highly reactive carbocation intermediate. mdpi.comresearchgate.net This intermediate then undergoes a complex series of intramolecular cyclizations and rearrangements. The process leads to the formation of the characteristic bicyclic structure of (+)-β-caryophyllene. mdpi.com Different β-caryophyllene synthase genes have been identified and characterized from various plant species, including Artemisia annua and tobacco (Nicotiana tabacum). acs.orgnih.gov Research has shown that these enzymes can exhibit high efficiency and selectivity in producing β-caryophyllene. nih.gov For instance, a novel synthase, TPS7, discovered in tobacco, was found to produce β-caryophyllene with remarkable efficiency when expressed in engineered E. coli. nih.gov

While (+)-β-caryophyllene synthase is the terminal enzyme, other synthases are crucial for providing the necessary precursors. As mentioned, Farnesyl Diphosphate Synthase (FPPS) is essential for creating the direct FPP substrate. mdpi.com Preceding this step is the action of Geranyl Diphosphate Synthase (GPPS), which forms the C10 intermediate GPP from IPP and DMAPP. mdpi.commdpi.com In some organisms and cellular compartments, other isoprenyl diphosphate synthases, such as Geranylgeranyl Diphosphate Synthase (GGPPS), also play significant roles in the broader terpenoid metabolic network. nih.govnih.gov GGPPS is responsible for creating the C20 precursor Geranylgeranyl Diphosphate (GGPP) by condensing three molecules of IPP with one molecule of DMAPP. cimap.res.in Although GGPP is the precursor for diterpenes and carotenoids, the enzymes that control the flux of IPP and DMAPP towards different isoprenyl diphosphate synthases (GPPS, FPPS, GGPPS) are critical in determining the final profile of terpenes produced by an organism. nih.govcimap.res.in

Table 2: Key Enzymes in (+)-β-Caryophyllene Biosynthesis

| Enzyme | Abbreviation | Function |

| 1-Deoxy-D-xylulose-5-Phosphate Synthase | DXS | Catalyzes the first step of the DXP pathway. |

| Farnesyl Diphosphate Synthase | FPPS | Synthesizes the C15 precursor FPP from GPP and IPP. mdpi.com |

| Geranyl Diphosphate Synthase | GPPS | Synthesizes the C10 intermediate GPP from DMAPP and IPP. mdpi.com |

| This compound Synthase | CPS / TPS | Catalyzes the cyclization of FPP to form (+)-β-caryophyllene. acs.org |

| Isopentenyl Diphosphate Isomerase | IDI | Interconverts IPP and DMAPP. mdpi.com |

Genetic and Environmental Regulation of Biosynthesis

Gene Expression Modulators

The regulation of β-caryophyllene biosynthesis involves various transcription factors that can enhance or suppress the expression of relevant genes. Hormones produced by plants, particularly jasmonates, are essential for regulating the production of terpenoids. oup.com For instance, Methyl jasmonate (MeJA) has been shown to induce the biosynthesis of β-caryophyllene. oup.com

Key transcription factors and genes involved in this regulation include:

BcTPSa21: This gene, a member of the terpene synthase family, is directly responsible for catalyzing the final step in β-caryophyllene synthesis from farnesyl diphosphate (FPP). oup.com Its expression is a critical control point in the pathway.

bHLH Transcription Factors: Basic helix-loop-helix (bHLH) transcription factors have been shown to positively regulate terpenoid biosynthesis in multiple plant species. oup.com For example, in Artemisia annua, the transcription factor AabHLH112 has been found to regulate the biosynthesis of β-caryophyllene. oup.com

MYB Transcription Factors: The DIVARICATA gene, a functional MYB transcription factor, is involved in abscisic acid (ABA) signaling, which can play a role in regulating terpenoid metabolism. oup.com

Influence of Environmental Stressors

Environmental conditions and external threats significantly impact the production of β-caryophyllene, which often functions as a defense compound.

Light and Temperature: The emission rates of β-caryophyllene are dependent on both light and temperature. researchgate.net Studies on orange trees (Citrus sinensis) have shown that β-caryophyllene emission rates increase with rising temperatures. researchgate.net Furthermore, accounting for both light and temperature provides a more accurate prediction of emission rates than temperature alone, suggesting that light modulates its synthesis or volatilization from storage pools. researchgate.net

Plant Defense Responses: As a phytoalexin-like molecule, β-caryophyllene plays a significant role in plant defense against herbivores and pathogens. mdpi.com Its production is induced in response to biotic stress. The compound can act as a signaling molecule, inducing resistance against microbial pathogens in neighboring plants. nih.gov This defense response is mediated through jasmonic acid (JA)-signaling pathways. nih.gov The strategic induction of secondary metabolites like β-caryophyllene is a key part of plant adaptation to environmental stressors. nih.gov

Biotechnological Approaches for Enhanced Production

To overcome the limitations of plant extraction and chemical synthesis, significant research has focused on developing microbial cell factories for the production of this compound. mdpi.comnih.gov Metabolic engineering and synthetic biology approaches have been employed to create efficient and sustainable production platforms.

Engineered Microbial Systems

Escherichia coli and the yeast Yarrowia lipolytica have been successfully engineered to produce β-caryophyllene. nih.govdtu.dk E. coli is a common host because it can generate a large amount of acetyl-CoA, a key precursor for all terpenoids. nih.gov These microorganisms are modified to express the necessary biosynthetic pathways, often derived from plants.

For example, the β-caryophyllene synthase gene (QHS1) from Artemisia annua was one of the first to be expressed in E. coli for this purpose. nih.govdtu.dk More recently, a novel β-caryophyllene synthase (TPS7) from tobacco (Nicotiana tabacum) was identified and used to create an engineered E. coli strain capable of highly efficient production. mdpi.comnih.gov

Genetic Engineering Strategies for Overexpression

Enhancing the yield of β-caryophyllene in microbial systems relies on optimizing the metabolic pathways through genetic engineering. doccheck.com Key strategies include:

Heterologous Pathway Introduction: The heterologous mevalonate (MVA) pathway is commonly introduced into E. coli to increase the supply of the precursor farnesyl diphosphate (FPP). repec.orgnih.govresearchgate.net In some cases, the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is also engineered. mdpi.com

Overexpression of Key Enzymes: To boost production, genes encoding rate-limiting enzymes are overexpressed. This includes β-caryophyllene synthase (the final enzyme in the pathway) and enzymes within the MVA pathway, such as a truncated HMG-CoA reductase (tHMG1). nih.govresearchgate.net In one study, co-overexpression of geranyl diphosphate synthase and glucose-6-phosphate dehydrogenase genes also improved yields. repec.org

Chromosome Integration: To create more stable production strains, downstream genes of the MVA pathway have been integrated directly into the E. coli chromosome, which significantly increased β-caryophyllene production compared to plasmid-based expression. nih.gov

Production of β-Caryophyllene in Engineered Microorganisms

| Microorganism | Key Genetic Modifications | Cultivation Method | β-Caryophyllene Titer (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli YJM59 | Co-overexpression of geranyl diphosphate synthase, glucose-6-phosphate dehydrogenase, and β-caryophyllene synthase; utilization of MVA pathway. | Flask Culture | 220 | repec.org |

| Escherichia coli YJM59 | Co-overexpression of geranyl diphosphate synthase, glucose-6-phosphate dehydrogenase, and β-caryophyllene synthase; utilization of MVA pathway. | Fed-Batch Fermentation | 1520 | repec.orgresearchgate.net |

| Escherichia coli CAR2 | Overexpression of TPS7 from tobacco; integration of MVA pathway genes into chromosome. | Fed-Batch Fermentation | 4319 | nih.gov |

| Escherichia coli CAR2 | Overexpression of TPS7 from tobacco; integration of MVA pathway genes into chromosome. | Fed-Batch with In Situ Extraction | 5142 | nih.gov |

| Yarrowia lipolytica | Expression of tHMG1 and QHS1; multi-copy integration. | Flask Fermentation | 318.5 | nih.gov |

| Yarrowia lipolytica | Optimized substrate concentration and batch fermentation. | Batch Fermentation | 798.1 | nih.gov |

| Saccharomyces cerevisiae | Engineered CPS and chassis; overexpression of β-alanine metabolism and MVA pathway genes. | Fed-Batch Fermentation | 594.05 | nih.gov |

Fed-Batch Fermentation and In Situ Extraction Techniques

To achieve high-density cell cultures and maximize product yield, fed-batch fermentation is a widely used strategy. repec.orgresearchgate.net This technique involves the controlled feeding of nutrients during fermentation, which helps to avoid substrate inhibition and maintain optimal conditions for cell growth and product synthesis. researchgate.net

A significant challenge in microbial production is the potential toxicity or cellular accumulation of the target compound. nih.gov To overcome this, in situ extraction (also known as two-phase fermentation) is employed. nih.gov An organic solvent, such as n-dodecane, is added to the fermentation broth to continuously extract β-caryophyllene as it is produced. nih.gov This method alleviates product toxicity, reduces intracellular accumulation, and can significantly enhance the final product titer. nih.gov For example, the use of in situ extraction in an engineered E. coli strain increased the β-caryophyllene yield by 20% compared to single-phase fed-batch fermentation, reaching a final concentration of 5142 mg/L. nih.gov

Molecular Mechanisms and Signaling Pathways of + Beta Caryophyllene

Ligand-Receptor Interactions

(+)-β-Caryophyllene (BCP) is recognized as a selective agonist for the cannabinoid receptor type 2 (CB2R), with a reported binding affinity (Ki) of 155 nM. frontiersin.org This interaction is significant because the CB2R is primarily expressed in peripheral tissues, especially on immune cells, and its activation does not produce the psychotropic effects associated with the cannabinoid receptor type 1 (CB1R). cannabisclinicians.orgfrontiersin.org Molecular docking studies have shown that BCP interacts with the same binding site on the CB2R as other known CB2R agonists. nih.gov Specifically, it is suggested that the E-conformation of the double bond within the BCP molecule is crucial for this receptor binding. nih.gov

BCP is considered a full functional agonist of the CB2R. frontiersin.orgnih.gov Upon binding, it triggers a cascade of intracellular signaling events. These include the inhibition of adenylate cyclase, which leads to reduced production of cyclic AMP (cAMP) and consequently less stimulation of cAMP-dependent protein kinase. researchgate.net Furthermore, BCP binding to CB2R can lead to the activation of mitogen-activated protein kinases (MAPKs) such as Erk1/2 and p38. mdpi.com The functional agonism of BCP at the CB2R is responsible for many of its observed pharmacological effects, including its anti-inflammatory and immunomodulatory properties. cannabisclinicians.orgnih.govnih.gov

| Characteristic | Description | References |

|---|---|---|

| Receptor Selectivity | Selective for Cannabinoid Receptor Type 2 (CB2R) over CB1R. | frontiersin.orgfrontiersin.org |

| Binding Affinity (Ki) | 155 nM | frontiersin.org |

| Functional Activity | Full Agonist | frontiersin.orgnih.gov |

| Key Structural Feature for Binding | E-conformation of the double bond. | nih.gov |

| Primary Downstream Effect | Inhibition of adenylate cyclase. | researchgate.net |

In addition to its action on CB2 receptors, (+)-β-caryophyllene also interacts with peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ. mdpi.comnih.gov These receptors are nuclear receptors that play a crucial role in regulating gene expression involved in metabolism and inflammation. researchgate.net Evidence suggests that the therapeutic effects of BCP are, in part, mediated through the activation of both PPAR-α and PPAR-γ. nih.govmdpi.com

The interaction with PPARs contributes to the anti-inflammatory and metabolic regulatory effects of BCP. For instance, in models of diet-induced dyslipidemia and vascular inflammation, the beneficial effects of BCP were found to be dependent on both CB2R and PPAR-γ activation. nih.gov Similarly, in a model of collagen-induced arthritis, the therapeutic activity of BCP was linked to a cross-talk between CB2 and PPAR-γ receptors. nih.gov Studies have shown that BCP can mitigate inflammation and tissue damage by concurrently activating both CB2R and PPARγ. researchgate.net It has also been demonstrated that BCP can attenuate cocaine self-administration through its action on both PPARα and PPARγ receptors. nih.gov

Research indicates an indirect interaction between (+)-β-caryophyllene and the µ-opioid receptor system. The antinociceptive (pain-relieving) effects of BCP appear to be mediated, at least in part, through the activation of CB2 receptors, which in turn stimulates the local release of β-endorphin. nih.gov This endogenous opioid peptide then acts on µ-opioid receptors to produce analgesia. researchgate.net

This mechanism was demonstrated in studies where the antinociceptive effect of BCP was reversed by pretreatment with naloxone, a general opioid receptor antagonist, and β-funaltrexamine, a selective µ-opioid receptor antagonist. nih.govresearchgate.net This suggests that the analgesic properties of BCP are dependent on the activation of the µ-opioid receptor by endogenous opioids released following CB2 receptor stimulation. researchgate.net

While much of the research on (+)-β-caryophyllene focuses on its agonistic activity, there is also evidence to suggest it can act as an antagonist at α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes.

Studies investigating the effects of various terpenes on nicotinic acetylcholine receptors have shown that compounds like BCP can inhibit the function of human α7-nAChRs. researchgate.net This antagonistic action may contribute to some of the observed pharmacological effects of BCP, although this area requires further investigation to be fully understood. A nicotinic antagonist is a type of drug that inhibits the action of acetylcholine at these receptors. wikipedia.org

Intracellular Signaling Cascade Modulation

(+)-β-Caryophyllene has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govresearchgate.net The MAPK cascade is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov The regulatory effects of BCP on this pathway are complex and appear to be context-dependent.

In some instances, BCP has been shown to inhibit the MAPK pathway. For example, it can downregulate MAPK signaling by inhibiting the phosphorylation of transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the pathway. researchgate.net This inhibition can lead to reduced inflammation. researchgate.net Conversely, in other contexts, such as in certain cancer cell lines, BCP oxide (a derivative of BCP) has been found to cause the activation of ERK, JNK, and p38 MAPK, which is associated with the induction of apoptosis. nih.gov Research has also demonstrated that BCP can reduce the lipopolysaccharide (LPS)-induced activation of MAPK (ERK1/2) in human peripheral monocytes. scispace.com Furthermore, BCP has been found to inhibit malignant properties of hepatocellular carcinoma and sensitize these cancer cells to chemotherapy by targeting the MAPK signaling pathway. nih.gov

| MAPK Component | Effect of (+)-β-Caryophyllene | Observed Outcome | References |

|---|---|---|---|

| TAK1 | Inhibition of phosphorylation | Downregulation of MAPK signaling, reduced inflammation. | researchgate.net |

| ERK, JNK, p38 | Activation (by BCP oxide) | Induction of apoptosis in cancer cells. | nih.gov |

| ERK1/2 | Inhibition of LPS-induced activation | Reduced inflammatory response in monocytes. | scispace.com |

| MAPK Pathway (general) | Targeting of the pathway | Inhibition of malignancy in hepatocellular carcinoma. | nih.gov |

PI3K/AKT/mTOR/S6K1 Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of cancer. Research has demonstrated that β-caryophyllene oxide (CPO), a derivative of β-caryophyllene, can inhibit the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade in human prostate and breast cancer cells. nih.govmdpi.com This inhibition is a key mechanism behind CPO's ability to suppress tumor growth and induce apoptosis. nih.govmdpi.com

Studies have shown that CPO's inhibitory effect on this pathway contributes to the downregulation of various downstream gene products that mediate cell proliferation (e.g., cyclin D1) and survival (e.g., bcl-2, bcl-xL, survivin). nih.govmdpi.com Furthermore, it has been observed that CPO can enhance the apoptotic effects of pharmacological PI3K/AKT inhibitors when used in combination, suggesting a synergistic therapeutic potential. nih.govmdpi.com

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Inhibition of tumor cell growth and apoptosis induction | Human prostate and breast cancer cells | β-caryophyllene oxide (CPO) inhibited the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade. | nih.govmdpi.com |

| Downregulation of downstream gene products | Human prostate and breast cancer cells | CPO treatment led to the downregulation of proteins involved in cell proliferation (cyclin D1) and survival (bcl-2, bcl-xL, survivin). | nih.govmdpi.com |

STAT3 and JAK/STAT Pathways (e.g., JAK1/STAT3, JAK2/STAT3)

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and apoptosis. The aberrant activation of STAT3 is a hallmark of many cancers.

β-caryophyllene oxide has been found to decrease the constitutive activation of STAT3 in multiple myeloma, prostate, and breast cancer cells. nih.gov This inhibition is mediated through the suppression of upstream kinases such as c-Src and JAK1/2. nih.gov Moreover, β-caryophyllene oxide has been shown to induce the expression of SHP-1, a protein tyrosine phosphatase that is associated with the downregulation of constitutive STAT3 activation. nih.gov In the context of Alzheimer's disease models, this compound has demonstrated neuroprotective effects by inhibiting the JAK2-STAT3-BACE1 signaling pathway in PC-12 cells overexpressing the amyloid-β protein precursor. nih.govresearchgate.netresearchgate.net This action leads to increased cell viability and the inhibition of proteins associated with the disease's progression. nih.govresearchgate.netresearchgate.net

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Inhibition of STAT3 activation in cancer cells | Multiple myeloma, prostate, and breast cancer cells | β-caryophyllene oxide decreased constitutive STAT3 activation by inhibiting upstream kinases c-Src and JAK1/2. | nih.gov |

| Neuroprotection in Alzheimer's disease model | PC-12 cells overexpressing amyloid-β protein precursor | This compound inhibited the JAK2-STAT3-BACE1 signaling pathway, leading to increased cell viability. | nih.govresearchgate.netresearchgate.net |

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, and its chronic activation is linked to various inflammatory diseases and cancers. β-caryophyllene oxide has been shown to effectively block both inducible and constitutive NF-κB activation in a variety of tumor cells. nih.gov This inhibition is achieved by preventing the degradation of IκBα, an inhibitor of NF-κB, through the suppression of IκBα kinase activation. nih.gov Consequently, the nuclear translocation and phosphorylation of the p65 subunit of NF-κB are inhibited. nih.gov

This suppression of NF-κB activity leads to the downregulation of gene products involved in anti-apoptosis (e.g., IAP1, IAP2, Bcl-2, Bcl-xL), proliferation (e.g., COX-2, cyclin D1), and invasion (e.g., MMP-9). nih.gov In glioblastoma cells, this compound has demonstrated an anti-inflammatory effect by reducing NF-κB expression. nih.govnih.gov This effect is mediated through the CB2 receptor. nih.govnih.gov

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Inhibition of NF-κB activation in tumor cells | Various tumor cell lines | β-caryophyllene oxide blocked both inducible and constitutive NF-κB activation by inhibiting IκBα degradation. | nih.gov |

| Anti-inflammatory effect in glioblastoma | Glioblastoma cells (U-373 and U87) | This compound reduced NF-κB expression, an effect abrogated by a CB2 antagonist. | nih.govnih.gov |

Nrf2/HO-1 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, including HO-1. This compound has been shown to activate the Nrf2/HO-1 signaling pathway, which contributes to its neuroprotective effects in models of cerebral ischemia-reperfusion injury. nih.gov

By enhancing the nuclear translocation of Nrf2, this compound upregulates the expression of HO-1, thereby protecting against oxidative damage. nih.gov This activation of the Nrf2/HO-1 axis is a key mechanism by which this compound mitigates oxidative stress and inflammation in various pathological conditions. researchgate.netmdpi.com

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection in cerebral ischemia-reperfusion | MCAO/R rats | This compound enhanced Nrf2 nuclear translocation and activated the Nrf2/HO-1 pathway. | nih.gov |

| Amelioration of oxidative stress | Various models | This compound activates the Nrf2/HO-1 antioxidant pathway, enhancing cellular resilience against oxidative stress. | researchgate.netmdpi.com |

cAMP/PKA/CREB Pathway Modulation

The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway is a crucial signaling cascade involved in a wide range of cellular functions, including synaptic plasticity, learning, and memory. While direct and extensive research on the specific modulation of the cAMP/PKA/CREB pathway by this compound is still emerging, some studies suggest its involvement in the compound's neuroprotective effects. For instance, in a model of ischemic injury in rat cortical neurons, this compound was found to reduce injury via CB2-induced activation of the AMPK/CREB pathway, which subsequently increased the expression of Brain-Derived Neurotrophic Factor (BDNF), a known CREB target gene product.

TGF-β/Smad Signaling

The Transforming growth factor-beta (TGF-β)/Smad pathway is a fundamental signaling cascade that regulates numerous cellular processes, including cell growth, differentiation, and extracellular matrix production. The role of this compound in directly modulating the TGF-β/Smad pathway is an area of ongoing investigation. While direct evidence is limited, the known anti-inflammatory and anti-fibrotic properties of this compound suggest a potential interaction with this pathway, as TGF-β is a key mediator of inflammation and fibrosis. Further research is needed to elucidate the precise mechanisms by which this compound may influence TGF-β/Smad signaling.

NLRP3 Inflammasome Inhibition

The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders.

This compound has been demonstrated to exert potent anti-inflammatory effects through the inhibition of the NLRP3 inflammasome. nih.gov In a model of Parkinson's disease, this compound was shown to decrease neuroinflammation and provide neuroprotection to dopaminergic neurons by inhibiting the NLRP3 inflammasome. nih.gov This inhibition leads to a reduction in the expression of NLRP3, caspase-1, and the pro-inflammatory cytokine IL-1β. nih.gov Studies have also shown that in combination with cannabidiol (B1668261), beta-caryophyllene (B1668595) can attenuate diabetic neuropathy by inhibiting the NLRP3 inflammasome. mdpi.com

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Neuroprotection in a Parkinson's disease model | 6-hydroxydopamine (6-OHDA)-induced hemiparkinsonism model | This compound inhibited NLRP3 inflammasome activation, reducing levels of NLRP3, caspase-1, and IL-1β. | nih.gov |

| Attenuation of diabetic neuropathy | Streptozotocin-induced diabetic rats and high glucose-exposed Schwann cells | A combination of beta-caryophyllene and cannabidiol downregulated the NLRP3 inflammasome. | mdpi.com |

Regulation of AGE/RAGE Expression

This compound (BCP) has been shown to modulate the advanced glycation end products (AGEs) and their receptor (RAGE) signaling pathway, which is implicated in the pathogenesis of diabetic complications. In a murine model of diabetic cardiomyopathy, treatment with BCP significantly mitigated the AGE-RAGE signaling axis. doi.orgresearchgate.net This was evidenced by a marked reduction in the expression of both AGEs and the Receptor for Advanced Glycation End Products (RAGE) in the heart tissue of BCP-treated diabetic mice. doi.orgresearchgate.net The interaction between AGEs and RAGE typically triggers downstream inflammatory and oxidative stress pathways. frontiersin.orgnih.gov By downregulating the expression of RAGE and the accumulation of AGEs, BCP can interrupt this pathological cascade, thereby protecting cardiac cells from damage associated with chronic hyperglycemia. doi.orgresearchgate.net

Cellular Target Interactions

Influence on Drug Transporters (e.g., P-glycoprotein (P-gp))

This compound influences the function of drug transporters, most notably P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of various xenobiotics from cells. This interaction is significant in the context of overcoming multidrug resistance in cancer therapy. nih.gov The mechanisms through which BCP inhibits P-gp function are multifaceted:

Alteration of Membrane Fluidity : Due to its highly lipophilic nature, BCP can intercalate into the cell membrane, altering its fluidity and conformation. This structural change can indirectly inhibit the function of membrane-embedded transporters like P-gp. researchgate.net

Direct Interaction : Molecular docking and dynamic simulation studies have shown that BCP can directly interact with P-gp. nih.gov It binds with high affinity to a hydrophobic space near the nucleotide-binding domain (NBD) or ATP binding domain of the transporter, which is crucial for its efflux activity. nih.govresearchgate.net This direct binding is thought to be stronger than that of other related sesquiterpenes. researchgate.net

Modulation of P-gp Expression : Caryophyllane sesquiterpenes can also modulate the expression of the mdr1 gene, which codes for P-gp, by inhibiting STAT signaling pathways known to control its transcription. researchgate.net

By inhibiting P-gp, BCP can increase the intracellular accumulation of chemotherapeutic drugs, thereby enhancing their cytotoxic effects and potentially reversing chemoresistance. nih.govnih.gov

Interaction with Cyclin-Dependent Kinases (e.g., CDK6)

This compound has been identified as a modulator of the cell cycle through its interaction with cyclin-dependent kinases (CDKs), specifically CDK6. In multiple myeloma cell lines, BCP treatment led to a reduction in the expression of both cyclin D1 and its associated kinases, CDK4 and CDK6. researchgate.net

Computational studies further elucidate this interaction. In silico molecular docking investigations have shown that BCP can effectively bind to CDK6 at four potential binding sites. nih.govresearchgate.net This interaction is characterized by a high and stable binding energy of approximately -7.8 kcal/mol, indicating a strong affinity. nih.govresearchgate.net By interacting with and reducing the levels of key cell cycle regulators like CDK6, BCP can contribute to cell cycle arrest, thereby inhibiting the proliferation of cancer cells. researchgate.net

| Target Protein | Predicted Binding Energy (kcal/mol) | Number of Binding Sites | Investigated Cell Lines | Reference |

| CDK6 | -7.8 | 4 | Lung Cancer, Multiple Myeloma | nih.govresearchgate.netresearchgate.net |

Effects on Angiogenic Factors (e.g., Vascular Endothelial Growth Factor (VEGF))

This compound demonstrates significant anti-angiogenic properties by affecting key angiogenic factors, particularly the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. Research has shown that BCP can inhibit multiple stages of the angiogenic process.

In studies using Human Umbilical Vein Endothelial Cells (HUVECs), BCP significantly lowered the secretion of VEGF. nih.gov Furthermore, BCP was found to impair the pro-angiogenic effects of pre-existing VEGF by inhibiting the activation of its receptor, VEGFR2, on endothelial cells. nih.gov Computational analyses have also suggested that BCP has potential binding sites on the surface of VEGFR2, indicating a possible direct interaction. nih.gov In hypoxic lung cancer cells, which typically upregulate angiogenesis, BCP treatment was shown to decrease the expression and formation of VEGF. nih.gov

| Cell Line | BCP Concentration | Effect on VEGF | Reference |

| HUVECs | 10 µM | VEGF level reduced to 0.97 ± 1.06 pg/mL | nih.gov |

| HUVECs | 20 µM | VEGF level reduced to 0.60 ± 1.03 pg/mL | nih.gov |

| A549 (Lung Cancer) | Not specified | Inhibits hypoxia-induced VEGF expression | nih.gov |

| H358 (Lung Cancer) | Not specified | Inhibits hypoxia-induced VEGF expression | nih.gov |

These findings collectively suggest that BCP regulates angiogenesis by reducing the availability of VEGF and by interfering with its signaling through its primary receptor on endothelial cells. nih.govnih.gov

Modulation of DNA Replication and Damage Response

This compound can modulate the cellular response to DNA damage, a mechanism that has been explored for its potential to act as a radiosensitizer in cancer therapy. In studies on glioblastoma multiforme (GBM), BCP was found to synergistically enhance the efficacy of radiotherapy. nih.govresearchgate.net

The primary mechanism for this enhancement is the BCP-induced deceleration of DNA damage repair processes. nih.gov Following radiation-induced DNA damage, cells typically activate repair pathways, a process that can be monitored by the presence of phosphorylated H2A histone family member X (γH2AX). In GBM cells treated with both BCP and radiotherapy, the γH2AX signal was sustained for a longer period compared to cells treated with radiotherapy alone. nih.gov This sustained signal indicates that BCP inhibits or slows down the repair of DNA breaks, leading to an accumulation of damage that ultimately promotes apoptosis and suppresses survival pathways. nih.govresearchgate.net

Alteration of Cell Membrane Permeability (Lipophilic Nature)

The biological activities of this compound are fundamentally influenced by its chemical structure as a bicyclic sesquiterpene, which confers a high degree of lipophilicity (fat-solubility). researchgate.netnih.govmdpi.com This lipophilic nature is a critical factor in its ability to interact with cellular targets, as it allows BCP to easily penetrate and cross lipid-rich cell membranes. nih.gov

This property facilitates several of its molecular interactions:

Access to Intracellular Targets : Its ability to passively diffuse across membranes allows BCP to reach and engage with intracellular signaling molecules and receptors, such as nuclear receptors (e.g., PPARs) and kinases, that would otherwise be inaccessible to more polar compounds. researchgate.netnih.govfrontiersin.org

Membrane-Mediated Effects : As mentioned previously, BCP's partitioning into the membrane bilayer can alter the membrane's physical properties, such as fluidity. researchgate.net This can, in turn, affect the function of integral membrane proteins like ion channels and transporters (e.g., P-gp). nih.govresearchgate.net

Blood-Brain Barrier Penetration : Its lipophilicity is also the reason BCP can cross the blood-brain barrier, a crucial characteristic for its observed neuroprotective effects. nih.govresearchgate.net

While advantageous for reaching cellular targets, the high lipophilicity and low aqueous solubility of BCP also present challenges for its bioavailability, leading researchers to explore advanced drug-delivery systems like nanocarriers to improve its therapeutic efficacy. mdpi.com

Interaction with Beta-Secretase 1 (BACE1) in Neuroprotection

(+)-β-Caryophyllene (BCP) has been identified as a neuroprotective agent, with one of its mechanisms involving the modulation of the "JAK2-STAT3-BACE1" signaling pathway. veterinarypaper.comethz.ch Beta-secretase 1 (BACE1) is a critical enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) plaques. veterinarypaper.comfrontiersin.org The accumulation of these plaques is a hallmark of Alzheimer's disease and contributes to neuronal cell loss and synaptic dysfunction. veterinarypaper.com

Research conducted on a cellular model of Alzheimer's disease, using PC-12 cells overexpressing APP, has demonstrated the neuroprotective effects of BCP. In this model, the overexpression of APP led to significant upregulation of JAK2, STAT3, and BACE1 mRNA levels, along with increased BACE1 protein expression. veterinarypaper.comfrontiersin.org Treatment with BCP at concentrations of 10 and 20 μM was found to inhibit this overexpression, effectively reducing both BACE1 mRNA and protein levels. veterinarypaper.com This intervention protected the cells from apoptosis, improved cell viability, and preserved normal synaptic morphology, which was otherwise compromised by APP overexpression. veterinarypaper.comfrontiersin.org

Molecular docking simulations have been performed to understand the potential interactions between BCP and BACE1. These computational studies support the biological findings, indicating that BCP can dock with the BACE1 protein. veterinarypaper.comfrontiersin.org By inhibiting the JAK2-STAT3-BACE1 pathway, BCP antagonizes the neurotoxic effects of Aβ, highlighting its potential as a neuroprotective compound. veterinarypaper.comethz.ch

Table 1: Effects of (+)-β-Caryophyllene on BACE1 and Related Factors in an In Vitro Alzheimer's Disease Model veterinarypaper.com

| Parameter Measured | Effect of APP Overexpression | Effect of (+)-β-Caryophyllene (10-20 µM) Treatment |

| BACE1 mRNA Expression | Significantly Upregulated | Inhibited Overexpression |

| BACE1 Protein Expression | Significantly Upregulated | Lowered Protein Levels |

| PC-12 Cell Viability | Decreased | Dramatically Increased |

| Cell Morphology | Rounded, Neurite Loss | Protected Morphology, Improved Neurites |

| JAK2 & STAT3 mRNA | Significantly Upregulated | Inhibited Overexpression |

| JAK2 & STAT3 Phosphorylation | Hyperphosphorylation | Inhibited Hyperphosphorylation |

Binding to Bone Morphogenetic Protein 2 (BMP-2)

Bone Morphogenetic Protein 2 (BMP-2) is a growth factor that plays a crucial role in the formation of bone and cartilage. nih.gov It is a member of the transforming growth factor-beta (TGF-β) superfamily and initiates its signaling cascade by binding to specific receptors on the cell surface. nih.gov

While (+)-β-Caryophyllene has been shown to influence bone metabolism, the existing scientific literature does not support a direct binding interaction with BMP-2. Instead, BCP appears to affect bone formation through indirect mechanisms. One study investigating the effects of BCP on bone properties in mice found that BCP prevents defects in trabecular bone caused by Vitamin D deficiency. nih.gov The proposed mechanism involves an increased expression of the protein klotho. nih.gov Klotho deficiency has been linked to the activation of the BMP2-runt-related transcription factor 2 (RUNX2) signaling pathway, which is involved in osteoblastic transition. nih.gov By enhancing klotho levels, BCP may indirectly modulate this BMP-2-related pathway to improve bone mineralization. nih.gov

Furthermore, other research has demonstrated that BCP stimulates the differentiation of bone marrow mesenchymal stem cells into osteoblasts and suppresses osteoclastogenesis, processes in which BMPs are key regulators. mdpi.com However, these effects are attributed to BCP's activity as a selective agonist for the CB2 receptor and its influence on other pathways like PPAR-γ, rather than a direct binding to BMP-2. mdpi.com Therefore, while BCP can positively impact osteogenic processes where BMP-2 is a key signaling molecule, there is currently no direct evidence to suggest a physical binding interaction between (+)-β-caryophyllene and the BMP-2 protein.

Derivatives, Analogs, and Structure Activity Relationships of + Beta Caryophyllene

Identification and Characterization of Natural Derivatives (e.g., β-Caryophyllene Oxide, Isocaryophyllene (B31545), α-Humulene)

(+)-β-Caryophyllene is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants. researchgate.netwikipedia.org In nature, it is often accompanied by several related compounds, which are considered its natural derivatives or analogs. These compounds are typically identified and characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which separates the components of essential oils and provides data on their molecular weight and fragmentation patterns. researchgate.netmdpi.com

β-Caryophyllene Oxide: This compound is a well-known oxygenated derivative of β-caryophyllene, formed through the oxidation of the parent molecule. nih.gov It is a bicyclic sesquiterpenoid and is frequently identified in the essential oils of various aromatic plants, sometimes as a major component. nih.govbanglajol.info Its identification is confirmed through GC-MS analysis by comparing its mass spectra and retention time with that of authentic standards. mdpi.com The mass spectrum for caryophyllene (B1175711) oxide shows a characteristic molecular ion peak at m/z 220.05. mdpi.com Unlike its precursor, β-caryophyllene oxide does not bind to cannabinoid receptors. nih.govnih.gov It is recognized as a flavoring agent by the Food and Drug Administration (FDA). nih.govnih.gov

Isocaryophyllene: Also known as (Z)-β-caryophyllene, isocaryophyllene is a stereoisomer of β-caryophyllene. nih.govnist.gov The structural difference lies in the geometry of the double bond within the nine-membered ring; β-caryophyllene has a trans (E) configuration, while isocaryophyllene has a cis (Z) configuration. nih.gov It is a sesquiterpenoid that is often found alongside β-caryophyllene in plant extracts. wikipedia.orgnih.gov

α-Humulene: Also known as α-caryophyllene, α-humulene is a monocyclic sesquiterpene and a structural isomer of β-caryophyllene. nmppdb.com.ngwikipedia.org While β-caryophyllene features a cyclobutane (B1203170) ring, α-humulene has an open-ring structure. nih.gov It was first discovered in the essential oils of hops (Humulus lupulus), from which its name is derived. nmppdb.com.ngwikipedia.org α-Humulene and β-caryophyllene are frequently found together in the essential oils of many aromatic plants, including hops, sage, and cannabis. nmppdb.com.ngwikipedia.orgfoodb.ca Like β-caryophyllene oxide, α-humulene does not exhibit binding affinity for cannabinoid receptors. nih.gov

Table 1: Key Characteristics of Natural Derivatives and Analogs of (+)-β-Caryophyllene

| Compound Name | Chemical Formula | Molecular Weight | Relationship to (+)-β-Caryophyllene |

|---|---|---|---|

| β-Caryophyllene Oxide | C15H24O | 220.35 g/mol | Oxidized derivative (epoxide) |

| Isocaryophyllene | C15H24 | 204.35 g/mol | cis-(Z)-Stereoisomer |

Synthesis and Evaluation of Novel Synthetic Derivatives

Research has focused on the structural modification of (+)-β-caryophyllene to enhance its biological activities, particularly its anticancer potential. nih.gov A recent study detailed the design and synthesis of a novel series of β-caryophyllene derivatives aimed at improving efficacy against colorectal cancer. nih.govnih.gov

The synthesis process began with the acid-catalyzed transannular cyclization of β-caryophyllene to produce β-caryolanol, a key intermediate scaffold. nih.gov This scaffold was then used to synthesize a series of 23 novel derivatives. These derivatives were created by introducing various functional groups, including phenol (B47542) ethers, alkyl ethers, and, most notably, different amino substituents. nih.gov

The evaluation of these synthetic derivatives for their antiproliferative effects was conducted against human colon cancer cells (HT-29). nih.gov Among the synthesized compounds, the derivative designated AC-7 demonstrated the most potent and selective cytotoxic activity. AC-7 exhibited an IC50 value of 3.09 µM against HT-29 cells, an efficacy comparable to the established chemotherapy drug 5-fluorouracil (B62378) (IC50 = 3.63 µM). nih.govnih.gov Furthermore, AC-7 showed a significantly higher selectivity index (SI = 6.1) compared to 5-fluorouracil (SI = 0.4), suggesting a better potential safety profile. nih.gov In vivo studies confirmed the significant antitumor activity of AC-7 in a nude mouse model. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy (e.g., amino substituents)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For the novel synthetic derivatives of β-caryophyllene, SAR analysis provided clear insights into the features necessary for enhanced anticancer efficacy. nih.gov

The initial modifications involved creating phenol ethers (AC-1–AC-4) and alkyl ethers (AC-5–AC-6) from the β-caryolanol scaffold. nih.gov When tested, these compounds showed no significant antiproliferative activity at concentrations up to 100 μM. nih.gov This finding indicated that simple ether linkages were insufficient to confer potent cytotoxicity.

In contrast, the introduction of various amino substituents to the scaffold led to a significant increase in anticancer activity. nih.gov The study revealed that the β-caryophyllene derivatives featuring amino groups were generally the most potent. This highlights the critical role of the nitrogen-containing substituents in the biological efficacy of these compounds. The derivative AC-7, which possessed a specific amino group, emerged as the most active compound in the series, underscoring the importance of this functional group for its potent and selective anti-colorectal cancer activity. nih.gov

Comparative Pharmacological Profiling of Derivatives and Analogs

The pharmacological profiles of β-caryophyllene and its natural derivatives and analogs show significant differences, primarily revolving around their interaction with the endocannabinoid system.

(+)-β-Caryophyllene (BCP) is unique among terpenes as it acts as a selective full agonist of the cannabinoid receptor type 2 (CB2), with no binding activity at the CB1 receptor. nih.govnih.govnih.gov This selective action means it can produce therapeutic effects, such as anti-inflammatory and analgesic responses, without the psychoactive side effects associated with CB1 receptor activation. wikipedia.orgnih.gov

β-Caryophyllene Oxide (BCPO) , despite being a direct metabolite of BCP, does not share its affinity for cannabinoid receptors. nih.govnih.gov Quantitative radioligand-binding experiments have shown that BCPO does not bind to either CB1 or CB2 receptors. nih.gov Therefore, its biological activities, including its potent anticancer effects, are mediated through different, non-cannabinoid pathways. nih.govresearchgate.net Research indicates that BCPO's anticancer mechanisms involve the alteration of key signaling pathways such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT/mTOR pathways. nih.govnih.gov

α-Humulene , the isomeric analog, also lacks binding affinity for CB2 receptors. nih.gov Its pharmacological effects, which include anti-inflammatory and antibacterial properties, are therefore independent of the endocannabinoid system. foodb.cathieme-connect.com

This divergence in receptor interaction demonstrates that minor structural variations—such as the epoxidation of a double bond (BCP vs. BCPO) or the arrangement of the carbon skeleton (BCP vs. α-humulene)—can lead to fundamentally different pharmacological mechanisms of action.

Table 2: Comparative Pharmacological Profile

| Compound | Interaction with CB2 Receptor | Primary Mechanism of Action |

|---|---|---|

| (+)-β-Caryophyllene | Selective full agonist. nih.govnih.gov | Mediated by the endocannabinoid system via CB2 activation. nih.govnih.gov |

| β-Caryophyllene Oxide | No binding affinity. nih.govnih.gov | Independent of the endocannabinoid system; involves pathways like MAPK and PI3K/AKT. nih.govnih.gov |

Synergistic and Combination Therapies Involving + Beta Caryophyllene

Enhancement of Chemotherapeutic Efficacy

Recent preclinical studies have highlighted BCP's role in augmenting the effectiveness of chemotherapy, particularly in chemo-resistant tumors. nih.govresearchgate.netnih.govdntb.gov.ua When used as a co-supplementary agent, BCP appears to be a promising candidate for improving cancer treatment outcomes by sensitizing cancer cells to standard anticancer drugs. nih.govresearchgate.netdoaj.org

Combinations with Standard Anticancer Drugs (e.g., Cisplatin (B142131), Gemcitabine, Sorafenib (B1663141), Paclitaxel (B517696), Doxorubicin)

Research indicates that BCP can work synergistically with several conventional chemotherapeutic agents. In lung cancer cell lines, BCP has been shown to enhance the anti-tumor activity of Cisplatin (CDDP), improving its chemotherapeutic function by regulating cell cycle and apoptosis signaling molecules. mdpi.comresearchgate.netnih.gov The combination of BCP and CDDP was found to upregulate the cyclin-dependent kinase inhibitor CDKN1A and the apoptosis inhibitor BCL-xl2, while reducing the level of the apoptosis regulator BCL-2. researchgate.netnih.gov

Similarly, BCP shows promise when combined with drugs such as Gemcitabine and Sorafenib . nih.govnih.govdntb.gov.uadoaj.org The synergistic effect with sorafenib in pancreatic adenocarcinoma cells was linked to the modulation of MDR1 (P-gp) and MRP transporters. nih.gov

In combination with Paclitaxel , BCP has been found to increase the drug's anticancer activity in colorectal adenocarcinoma cell lines by approximately 10-fold. nih.gov This is achieved by increasing the accumulation of Paclitaxel and facilitating its passage through the cell membrane. nih.gov

BCP and its oxide derivative, β-caryophyllene oxide (CRYO), have also been identified as potent chemosensitizing agents for Doxorubicin (B1662922) . iiarjournals.orgiiarjournals.org Studies on human cancer cell lines, including Caco-2 and CEM/ADR5000, showed that both compounds enhanced the cytotoxicity of doxorubicin, with CRYO being particularly effective. iiarjournals.orgiiarjournals.org For instance, in the Caco-2 cell line, CRYO significantly decreased the IC50 value of doxorubicin. iiarjournals.org

Interactive Data Table: (+)-beta-Caryophyllene in Combination with Anticancer Drugs

| Anticancer Drug | Cancer Model | Observed Synergistic Effect | Reference |

| Cisplatin | Lung Cancer Cells | Enhanced anti-tumor activity; regulated cell cycle and apoptosis. | mdpi.comresearchgate.net |

| Paclitaxel | Colorectal Adenocarcinoma Cells | Increased anticancer activity by ~10-fold; enhanced drug accumulation. | nih.gov |

| Doxorubicin | Human Cancer Cells (Caco-2, CCRF/CEM) | Enhanced cytotoxicity; re-sensitized cancer-resistant cells. | iiarjournals.orgiiarjournals.org |

| Sorafenib | Pancreatic Adenocarcinoma Cells | Synergized anticancer effect via modulation of MDR1 and MRP transporters. | nih.gov |

Mechanisms of Chemo-Sensitization (e.g., overcoming drug resistance, improving drug bioavailability)

The ability of BCP to act as a chemosensitizer stems from several mechanisms, primarily related to overcoming multidrug resistance (MDR) and improving drug bioavailability. nih.govdntb.gov.ua

One key mechanism is the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance protein 1 (MRP-1). nih.goviiarjournals.org These transporters are often overexpressed in cancer cells and function as efflux pumps, expelling chemotherapeutic drugs from the cell and reducing their efficacy. iiarjournals.orgiiarjournals.org By competitively binding to these transporters, BCP reduces the expulsion of drugs like paclitaxel and doxorubicin, leading to increased intracellular drug accumulation and the restoration of apoptosis in resistant cancer cells. nih.gov For example, in paclitaxel-resistant ovarian cancer models, BCP was found to suppress P-gp activity by 60–70%, significantly enhancing the tumor's sensitivity to the treatment. nih.gov

Synergy with Other Phytocompounds and Cannabinoids

BCP's therapeutic potential is further amplified when combined with other natural compounds, including other terpenes, cannabinoids, and flavonoids. This synergy often results from complementary mechanisms of action, leading to enhanced therapeutic effects.

Interactions with Other Terpenes and Cannabinoids (e.g., Cannabichromene (B1668259), CBC, CBD)

BCP exhibits significant synergistic interactions with cannabinoids like Cannabidiol (B1668261) (CBD) . nih.govcbdthinker.comhempshack.com.au Research in animal models of inflammatory pain has shown that the combination of BCP and CBD produces a synergistic analgesic effect that is greater than the effect of either compound administered alone. nih.govresearchgate.netmdpi.com This interaction is believed to be part of the "entourage effect," where various cannabis compounds work in concert to produce enhanced therapeutic benefits. nih.govcbdthinker.com The mechanism underlying this synergy involves inflammatory pathways, with the combination affecting a greater number of inflammatory mediators than either CBD or BCP individually. nih.gov Importantly, this synergistic analgesic effect is achieved without the side effects associated with the cannabinoid receptor-1 (CB1). nih.govcbdthinker.com

Cannabichromene (CBC) is another phytocannabinoid that, like BCP, is a selective agonist for the cannabinoid receptor-2 (CB2). nih.gov While direct synergistic studies with BCP are less documented, their shared mechanism of targeting the CB2 receptor suggests a potential for additive or synergistic effects, particularly in anti-inflammatory and analgesic applications. nih.govfeals.com CBC itself has demonstrated anti-inflammatory properties and has been shown to potentiate the antinociceptive effects of THC in mice. nih.gov

Combinations with Flavonoids (e.g., Baicalin (B1667713), Catechin)

Studies have explored the combination of BCP with the flavonoids Baicalin and (+)-Catechin . One in vitro study on mouse macrophages found that the combination of these three compounds synergistically suppressed the proliferation and promoted the death of RAW267.4 macrophage cells. nih.gov This effect was linked to a decrease in the protein levels of Akt, MAPK, and COX-1/-2. nih.gov Another study demonstrated that the trio of BCP, baicalin, and catechin (B1668976) could potently suppress the production of inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in macrophages. nih.govresearchgate.net These findings suggest that this combination may be a useful strategy for developing potent anti-inflammatory treatments. nih.govnih.gov

Interactive Data Table: Synergistic Effects of this compound with Phytocompounds

| Compound | Combination | Model | Observed Synergistic Effect | Reference |

| Cannabidiol (CBD) | BCP + CBD | Mouse Inflammatory Pain Model | Synergistic analgesic effect without CB1 side effects. | nih.govmdpi.com |

| Baicalin & Catechin | BCP + Baicalin + Catechin | Mouse Macrophage Cells | Synergistically suppressed cell proliferation and cytokine production. | nih.govnih.gov |

Additive or Synergistic Analgesic Effects (e.g., with Morphine)

BCP has been shown to interact with the opioid system, leading to enhanced analgesic effects when combined with drugs like Morphine . A study investigating the antinociceptive effects of BCP found that a low dose of BCP increased the pain-relieving effects of morphine. nih.gov This enhanced effect was significantly antagonized by naloxone, an opioid receptor antagonist, confirming the involvement of the opioid system. nih.gov

The mechanism for BCP's own analgesic action involves the activation of peripheral CB2 receptors, which in turn stimulates the local release of the endogenous opioid β-endorphin. nih.gov This dual action on both the cannabinoid and opioid systems suggests that combining BCP with morphine could be a viable strategy for treating certain types of pain, potentially allowing for lower doses of morphine and reducing associated side effects. nih.govfrontiersin.org

Multimodal Therapeutic Strategies (e.g., targeting infection, immunity, and inflammation in specific conditions)

(+)-β-Caryophyllene (BCP) is a notable natural compound due to its capacity to simultaneously modulate multiple, interconnected biological pathways, particularly those involving infection, immunity, and inflammation. This unique characteristic makes it a prime candidate for multimodal therapeutic strategies, where a single agent can address several facets of a complex pathology. The therapeutic potential of BCP lies in its ability to act as a selective, full agonist of the cannabinoid type 2 receptor (CB2R), a key receptor in the endocannabinoid system that is predominantly expressed on immune cells. nih.govnih.gov Activation of CB2R by BCP initiates a cascade of events that collectively suppress inflammatory responses, modulate immune cell activity, and can even exert direct antimicrobial effects. nih.govnih.gov